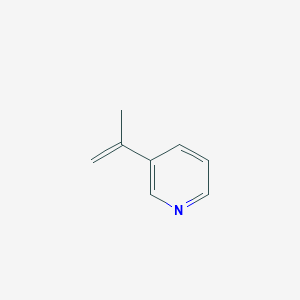

3-(プロプ-1-エン-2-イル)ピリジン

概要

説明

3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine, is a chemical compound with the molecular formula C8H9N . It has a molecular weight of 119.16 g/mol .

Synthesis Analysis

The synthesis of 3-(Prop-1-en-2-yl)pyridine and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .Molecular Structure Analysis

The molecular structure of 3-(Prop-1-en-2-yl)pyridine includes a pyridine ring attached to a prop-1-en-2-yl group . The InChI representation of the molecule isInChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 . Chemical Reactions Analysis

While specific chemical reactions involving 3-(Prop-1-en-2-yl)pyridine are not detailed in the search results, pyridine derivatives are known to participate in various types of reactions .Physical and Chemical Properties Analysis

3-(Prop-1-en-2-yl)pyridine has a molecular weight of 119.16 g/mol, a XLogP3-AA value of 2.3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .科学的研究の応用

抗増殖活性

3-(プロプ-1-エン-2-イル)ピリジン誘導体は、さまざまな薬理作用を有することが報告されています . 特に、彼らは肝臓癌細胞株(HEPG2)に対して有望な抗腫瘍活性を示しており、誘導体5cおよび5dのIC50値はそれぞれ1.46および7.08µMです . これは、参照薬であるドキソルビシンの活性と比較できます .

チューブリン不安定化効果

一連の新しい3-(プロプ-1-エン-2-イル)アゼチジン-2-オン、3-アリルアゼチジン-2-オン、および3-(ブタ-1,3-ジエン-1-イル)アゼチジン-2-オンのコムブレタスタチンA-4(CA-4)類似体は、コルヒチン結合部位阻害剤(CBSI)として設計および合成されました . これらの化合物は、MCF-7乳がん細胞で顕著なインビトロ抗増殖活性を示しました . 彼らはまた、チューブリンの重合をインビトロで阻害し、チューブリンの重合が大幅に減少しました .

蛍光プローブ

3-(プロプ-1-エン-2-イル)ピリジンを含むピレンは、優れた有機蛍光体と考えられています . それらは、極性依存性振動発光、高い電荷キャリア移動度、蛍光寿命、および化学的安定性のために、さまざまなミクロ環境で異なる形態と調整可能な発光を備えた環境プローブとして適用されます .

イミダゾ[1,2-a]ピリジンの合成

異なるC-2置換N-(プロプ-2-イン-1-イルアミノ)ピリジンのサンドマイヤー反応は、イミダゾ[1,2-a]ピリジンヘテロ環系を持つ(E)-エキソ-ハロメチレン二環式ピリドンを立体特異的に合成するための効率的で穏やかで、新しく実用的な方法です .

Safety and Hazards

While specific safety and hazard information for 3-(Prop-1-en-2-yl)pyridine is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

将来の方向性

作用機序

Target of Action

3-(Prop-1-en-2-yl)pyridine, also known as 3-isopropenylpyridine , is a compound that has been reported to possess various pharmacological activities Pyridine derivatives have been reported to interact with a wide range of biological targets, including topoisomerases , which are key enzymes involved in DNA replication and transcription.

Mode of Action

It’s worth noting that pyridine derivatives have been reported to inhibit topoisomerases , enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Biochemical Pathways

Given the reported interaction of pyridine derivatives with topoisomerases , it can be inferred that this compound may influence DNA replication and transcription processes.

Result of Action

Some pyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2), compared to the reference drug, doxorubicin . This suggests that 3-(Prop-1-en-2-yl)pyridine may also exhibit similar antitumor effects.

特性

IUPAC Name |

3-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDWPSQOAUMNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480964 | |

| Record name | 3-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15825-89-5 | |

| Record name | 3-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-1-en-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

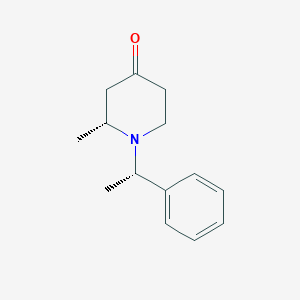

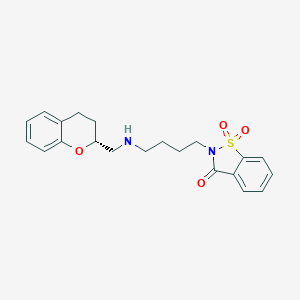

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

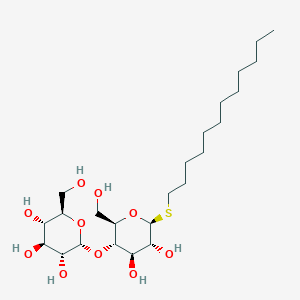

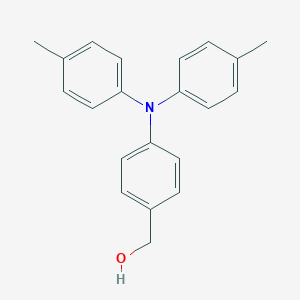

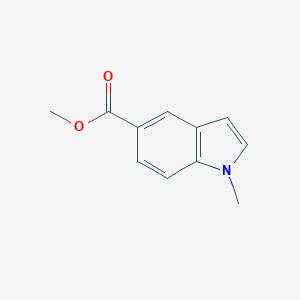

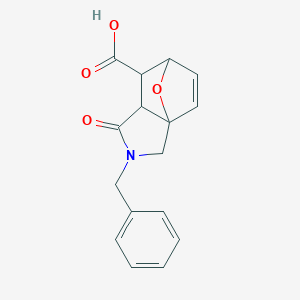

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。